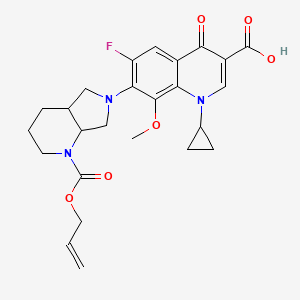
N-AllyloxycarbonylMoxifloxacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Aloxicarbonilmoxifloxacino es un derivado de la moxifloxacina, un antibiótico fluoroquinolónico. Este compuesto se caracteriza por la adición de un grupo aloxicarbonilo a la molécula de moxifloxacina, lo que puede modificar sus propiedades químicas y potencialmente mejorar sus aplicaciones en diversos campos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Aloxicarbonilmoxifloxacino generalmente implica la protección del grupo amino de la moxifloxacina con un grupo aloxicarbonilo. Esto se puede lograr mediante una reacción con cloroformiato de alilo en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano, con una base como trietilamina para neutralizar el subproducto de ácido clorhídrico .
Métodos de producción industrial
La producción industrial de N-Aloxicarbonilmoxifloxacino sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
N-Aloxicarbonilmoxifloxacino sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar el grupo aloxicarbonilo, regenerando la molécula de moxifloxacina parental.
Sustitución: El grupo aloxicarbonilo se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio o hidrogenación catalítica.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como azida de sodio o tioles.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción normalmente regenera moxifloxacina .
Aplicaciones Científicas De Investigación
N-Aloxicarbonilmoxifloxacino tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio protegido en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran la modificación de la actividad biológica de la moxifloxacina.
Medicina: La investigación sobre su potencial como profármaco que puede liberar moxifloxacina en condiciones específicas está en curso.
Industria: Se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos
Mecanismo De Acción
El mecanismo de acción de N-Aloxicarbonilmoxifloxacino es similar al de la moxifloxacina. Inhibe las enzimas bacterianas topoisomerasa II (girasa del ADN) y topoisomerasa IV, que son esenciales para la replicación, transcripción y reparación del ADN. Al inhibir estas enzimas, el compuesto evita la división celular bacteriana y conduce a la muerte celular .
Comparación Con Compuestos Similares
Compuestos similares
Moxifloxacina: El compuesto parental, utilizado ampliamente como antibiótico.
N-Butilxicarbonilmoxifloxacina: Otro derivado con un grupo butilxicarbonilo en lugar de un grupo aloxicarbonilo.
N-Bencilxicarbonilmoxifloxacina: Un derivado con un grupo bencilxicarbonilo
Unicidad
N-Aloxicarbonilmoxifloxacino es único debido a la presencia del grupo aloxicarbonilo, que se puede eliminar selectivamente en condiciones suaves. Esto lo convierte en un intermedio valioso en la química sintética y un posible profármaco en aplicaciones farmacéuticas .
Propiedades
Fórmula molecular |
C25H28FN3O6 |
|---|---|
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H28FN3O6/c1-3-9-35-25(33)28-8-4-5-14-11-27(13-19(14)28)21-18(26)10-16-20(23(21)34-2)29(15-6-7-15)12-17(22(16)30)24(31)32/h3,10,12,14-15,19H,1,4-9,11,13H2,2H3,(H,31,32) |
Clave InChI |
ORPKXWGXSJEFGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















